molecular formula C6H9FO2 B1442686 1-(Fluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1553867-84-7

1-(Fluoromethyl)cyclobutane-1-carboxylic acid

Cat. No. B1442686
M. Wt: 132.13 g/mol
InChI Key: AGPYMWSEOIOIPD-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C6H9FO2 . It is related to 2,2,3,3-tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid, which has a molecular weight of 204.1 .


Synthesis Analysis

The synthesis of 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines, 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids has been developed . The synthesis commenced from the known ethyl 1-(hydroxymethyl)cyclobutane-carboxylate or the product of its Swern oxidation (the corresponding aldehyde) and included fluorination, alkaline ester hydrolysis (for carboxylic acids), and modified Curtius rearrangement (for amines) .


Molecular Structure Analysis

The molecular structure of 1-(Fluoromethyl)cyclobutane-1-carboxylic acid can be represented by the InChI code 1S/C6H9FO2/c7-2-4(3(12)13)1-5(8,9)6(4,10)11/h1-2H2,(H,12,13) .

Scientific Research Applications

Specific Scientific Field

This research is in the field of Organic Chemistry .

Summary of the Application

The compound “1-(Fluoromethyl)cyclobutane-1-carboxylic acid” is synthesized and its acid-base properties are studied .

Methods of Application or Experimental Procedures

The synthesis of the compound commenced from the known ethyl 1-(hydroxymethyl)cyclobutane-carboxylate or the product of its Swern oxidation (the corresponding aldehyde) and included fluorination, alkaline ester hydrolysis (for carboxylic acids), and modified Curtius rearrangement (for amines). The pKa value was determined from the pre-equivalence point part of the titration curve using the standard acid-base titration .

Results or Outcomes

A newly developed synthetic approach to 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines, 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids allows to obtain the title compounds in multigram quantities .

Applications in Synthesis of Pharmaceuticals, Agrochemicals, and Advanced Materials

Specific Scientific Field

This application is in the field of Pharmaceutical Synthesis, Agrochemical Synthesis, and Material Science .

Summary of the Application

Cyclobutanecarboxylic acid, which includes “1-(Fluoromethyl)cyclobutane-1-carboxylic acid”, has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Methods of Application or Experimental Procedures

It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .

Results or Outcomes

Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .

Acid-Base Neutralization

Specific Scientific Field

This application is in the field of Physical Chemistry .

Summary of the Application

When reacted with a base, cyclobutanecarboxylic acid can be neutralized, leading to the formation of a salt and water .

Methods of Application or Experimental Procedures

The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization .

Results or Outcomes

The reaction results in the formation of a salt and water .

Esterification

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

In the presence of alcohols and a suitable catalyst, it can undergo esterification to yield cyclobutanecarboxylate esters .

Methods of Application or Experimental Procedures

The esterification reaction involves the carboxyl group of cyclobutanecarboxylic acid and an alcohol in the presence of a suitable catalyst .

Results or Outcomes

The reaction results in the formation of cyclobutanecarboxylate esters .

Amide Formation

Specific Scientific Field

This application is in the field of Biochemistry and Pharmaceutical Synthesis .

Summary of the Application

Cyclobutanecarboxylic acid can react with amines under suitable conditions to form amides, which are pivotal in biochemistry and pharmaceutical synthesis .

Methods of Application or Experimental Procedures

The amide formation reaction involves the carboxyl group of cyclobutanecarboxylic acid and an amine under suitable conditions .

Results or Outcomes

The reaction results in the formation of amides .

Ring Opening Reactions

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The cyclobutane ring in “1-(Fluoromethyl)cyclobutane-1-carboxylic acid” can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .

Methods of Application or Experimental Procedures

The ring-opening reactions involve the cyclobutane ring of “1-(Fluoromethyl)cyclobutane-1-carboxylic acid”. Under certain conditions, the ring can be opened, which allows the compound to participate in a wider variety of chemical transformations .

Results or Outcomes

The ring-opening reactions result in the formation of new compounds that can be used in further chemical transformations .

properties

IUPAC Name

1-(fluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-4-6(5(8)9)2-1-3-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPYMWSEOIOIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Fluoromethyl)cyclobutane-1-carboxylic acid

CAS RN

1553867-84-7
Record name 1-(fluoromethyl)cyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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